5-Ethynylfuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2/c1-2-6-3-4-7(5-8)9-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKRAHZOHLVTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethynylfuran 2 Carbaldehyde
Direct Ethynylation Strategies
The most direct methods to synthesize 5-ethynylfuran-2-carbaldehyde involve the formation of the C(sp)-C(sp2) bond between the ethynyl (B1212043) group and the furan (B31954) ring. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this approach.
Sonogashira Cross-Coupling Approaches with Halogenated Furan Precursors
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a widely employed and effective method for the synthesis of this compound. mdpi.comambeed.com This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and a base. The most common precursors are 5-bromo- or 5-iodofuran-2-carbaldehyde, with the iodo-substituted furan generally exhibiting higher reactivity.
Key parameters influencing the success of the Sonogashira coupling include the choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper source (e.g., CuI), solvent (e.g., THF, DMF, amines), and base (e.g., triethylamine, diisopropylamine). The reaction conditions are generally mild, making it compatible with the sensitive aldehyde functionality.
Table 1: Examples of Sonogashira Coupling for the Synthesis of this compound Precursors
| Halogenated Furan | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Iodofuran-2-carbaldehyde | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | i-Pr₂NH | THF | 85 | core.ac.uk |
| 5-Bromofuran-2-carbaldehyde | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 78 | rsc.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Other Transition Metal-Catalyzed C(sp)-C(sp2) Coupling Reactions
While the Sonogashira reaction is predominant, other transition metal-catalyzed couplings have been explored for the synthesis of ethynylated furans. These alternative methods may offer advantages in terms of catalyst cost, substrate scope, or reaction conditions. For instance, copper-catalyzed couplings, sometimes referred to as "inverse Sonogashira" reactions, can be employed where a haloalkyne is coupled with an organometallic furan species. acs.org However, for the specific synthesis of this compound, these methods are less commonly reported in the literature compared to the well-established Sonogashira protocol. Research into nickel-catalyzed cross-couplings also presents a potential avenue, given nickel's lower cost and unique reactivity profile. mdpi.com
Functional Group Interconversion Routes
Desilylation of Silylethynyl Precursors
As mentioned previously, a common and highly effective strategy involves the Sonogashira coupling of a halogenated furan-2-carbaldehyde with a silyl-protected alkyne, such as trimethylsilylacetylene. chemicalbook.com The resulting 5-(trimethylsilylethynyl)furan-2-carbaldehyde can then be selectively desilylated to afford the terminal alkyne. core.ac.uk
This desilylation is typically achieved under mild conditions, which is crucial for preserving the aldehyde group. Common reagents for this transformation include fluoride (B91410) sources like potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions such as treatment with potassium carbonate in methanol. researchgate.netd-nb.info The choice of desilylation agent and reaction conditions can be optimized to ensure high yields and clean conversion. researchgate.net
Table 2: Desilylation of 5-(Trimethylsilylethynyl)furan-2-carbaldehyde
| Silyl Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-(Trimethylsilylethynyl)furan-2-carbaldehyde | K₂CO₃ | Methanol | Room Temp | High | d-nb.info |
| 5-(Trimethylsilylethynyl)furan-2-carbaldehyde | KF-Al₂O₃ | Methanol | 25 | High | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Transformations from Other Furan Derivatives
This compound can also be synthesized from other functionalized furan derivatives. For example, the oxidation of the corresponding alcohol, (5-ethynylfuran-2-yl)methanol (B8245205), can yield the desired aldehyde. This alcohol precursor can be synthesized from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF). acs.orgresearchgate.net Various oxidizing agents can be employed, with careful selection needed to avoid over-oxidation to the carboxylic acid or reaction with the alkyne.
Another potential route involves the transformation of a furan-2,5-dicarbaldehyde (B19676) derivative. researchgate.net Selective reaction at one aldehyde group, followed by conversion of the other to an ethynyl group, could provide a pathway to the target molecule, although this is a more complex and less direct approach.
Sustainable and Green Synthesis Approaches for this compound
With the increasing emphasis on sustainable chemistry, efforts are being directed towards developing more environmentally benign synthetic routes to valuable platform molecules like this compound. A key strategy involves the use of renewable starting materials. 5-Hydroxymethylfurfural (HMF), a key bio-based platform chemical derived from the dehydration of carbohydrates, serves as a promising precursor. researchgate.net
The synthesis of this compound from HMF can be envisioned through a series of transformations, such as the conversion of the hydroxymethyl group to a halide for subsequent ethynylation, followed by oxidation of the formyl group. Alternatively, direct conversion of the aldehyde in HMF to an alkyne, followed by oxidation of the alcohol, is another possibility. Research in this area is focused on utilizing green solvents, minimizing waste, and employing catalytic systems that are recyclable and operate under mild conditions. mdpi.com For instance, the use of iron catalysts, which are more abundant and less toxic than palladium, is an active area of investigation for cross-coupling reactions. researchgate.net
Chemical Reactivity and Transformation Pathways of 5 Ethynylfuran 2 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group in 5-ethynylfuran-2-carbaldehyde is susceptible to various nucleophilic addition and condensation reactions, as well as selective oxidation and reduction processes. These transformations provide pathways to introduce new functional groups and extend the carbon skeleton.
Nucleophilic Addition Reactions and Condensation Reactions (e.g., Knoevenagel, Wittig)
The electrophilic carbon of the formyl group readily undergoes attack by nucleophiles. This reactivity is harnessed in several classic organic reactions to form new carbon-carbon bonds.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base as a catalyst. wikipedia.orgsigmaaldrich.com The active hydrogen compound, such as malonic acid or its esters, is deprotonated by the base to form a carbanion, which then acts as a nucleophile, attacking the aldehyde. wikipedia.orgsigmaaldrich.com The initial addition product undergoes subsequent dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The Knoevenagel condensation is a powerful tool for creating C-C double bonds and has been widely applied in the synthesis of various fine chemicals and pharmaceutical intermediates. sciensage.info
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org The ylide, which has a negatively charged carbon adjacent to a positively charged phosphorus atom, acts as the nucleophile. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org This reaction is highly versatile and can be used to introduce a methylene group or other substituted vinyl groups. wikipedia.org
| Reaction | Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Weak base (e.g., piperidine, amine salts) | α,β-unsaturated furan (B31954) derivatives |
| Wittig Reaction | Phosphorus ylides (e.g., Ph3P=CH2) | Typically prepared in situ from a phosphonium (B103445) salt and a base | 5-Vinylfuran derivatives |
Selective Oxidation and Reduction Processes of the Formyl Group
The formyl group of this compound can be selectively oxidized to a carboxylic acid or reduced to a hydroxyl group without affecting the ethynyl (B1212043) moiety.
Selective Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-ethynylfuran-2-carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, silver oxide has been used for the selective oxidation of the formyl group in similar furan derivatives, leaving the hydroxyl group intact. umich.edu In the broader context of furanic aldehydes, catalytic oxidation using noble metals in the presence of oxygen is also a common method. umich.edu The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or reactions at the ethynyl group.
Selective Reduction: The formyl group can be selectively reduced to a primary alcohol, (5-ethynylfuran-2-yl)methanol (B8245205). This can be achieved using various reducing agents. Catalytic hydrogenation over metal catalysts such as nickel, copper, platinum, or palladium is a widely used method for the reduction of furanic aldehydes. umich.edu The selection of the catalyst and reaction parameters is critical to ensure the chemoselective reduction of the aldehyde without hydrogenating the alkyne functionality.
| Transformation | Typical Reagents/Catalysts | Product |
|---|---|---|
| Oxidation | Silver oxide, Catalytic oxygen with noble metals | 5-Ethynylfuran-2-carboxylic acid |
| Reduction | Catalytic hydrogenation (Ni, Cu, Pt, Pd) | (5-Ethynylfuran-2-yl)methanol |
Reactions at the Ethynyl Group
The terminal alkyne functionality in this compound is a versatile handle for a variety of chemical transformations, including cycloadditions, coupling reactions, and additions across the triple bond.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions)
The ethynyl group can participate as a dienophile or a component in various cycloaddition reactions to construct complex cyclic systems.
Diels-Alder Reaction: While the ethynyl group itself is a dienophile, the furan ring can act as a diene in Diels-Alder reactions. hse.ru However, furan derivatives with electron-withdrawing groups can also undergo [4+2] cycloaddition with suitable dienes. The reactivity in Diels-Alder reactions is highly dependent on the substituents on both the furan ring and the dienophile.
[2+2+2] Cycloaddition: This powerful reaction involves the cyclotrimerization of three alkyne units, or a combination of alkynes and alkenes, to form a six-membered ring. rsc.org Transition metal catalysts, involving more than 15 different metals, are typically employed to facilitate this transformation. rsc.orgresearchgate.net In the context of this compound, it can react with two other alkyne molecules in a [2+2+2] cycloaddition to generate highly substituted benzene (B151609) derivatives. For instance, the [2+2+2] cycloaddition of 2-hydroxymethyl-5-ethynylfuran (a derivative of the title compound) with acetylene (B1199291) has been performed using a nickel-based catalytic system. researchgate.net
[2+2] Cycloaddition: This reaction involves the combination of two double or triple bonds to form a four-membered ring. mdpi.com While thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, photochemical activation can promote these reactions. researchgate.net
Further Coupling and Oligomerization Reactions
The terminal alkyne provides a reactive site for various coupling reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of conjugated systems.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are widely used to connect terminal alkynes with aryl or vinyl halides. rsc.org This methodology has been applied to derivatives of this compound. For example, 2-hydroxymethyl-5-ethynylfuran has been coupled with iodobenzene (B50100) in the presence of a palladium catalyst. researchgate.net
Oligomerization: The oligomerization of terminal alkynes can lead to the formation of conjugated polymers and oligomers. acs.org These reactions can be catalyzed by various transition metal complexes. While specific examples for this compound are not detailed, the general reactivity of terminal alkynes suggests its potential in forming such materials.
Transition Metal-Catalyzed Hydration and Related Additions
The carbon-carbon triple bond of the ethynyl group can undergo addition reactions, often catalyzed by transition metals, to introduce new functional groups.
Hydration: The transition metal-catalyzed hydration of the terminal alkyne would lead to the formation of a methyl ketone, specifically 5-(2-oxoethyl)furan-2-carbaldehyde. This transformation typically proceeds via a Markovnikov addition of water across the triple bond.
Reactivity of the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system, a characteristic that fundamentally governs its reactivity. wikipedia.org The oxygen heteroatom significantly influences the electronic distribution within the ring, making it more reactive towards electrophiles than benzene. wikipedia.org However, the reactivity of the specific furan core in this compound is modulated by the electronic effects of the substituents at the C2 and C5 positions: the electron-withdrawing aldehyde group (-CHO) and the ethynyl group (-C≡CH).
Electrophilic Aromatic Substitutions on the Furan Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including furans. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves an initial attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a carbocation intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlkouniv.ac.in In furan, electrophilic attack preferentially occurs at the C2 (or α) position, which is adjacent to the oxygen atom, due to the superior stabilization of the resulting carbocation intermediate.
The directing influence of the existing substituents determines the position of any further substitution. The aldehyde group directs incoming electrophiles to the meta-position (C4), while the ethynyl group also tends to direct to the meta-position (C3). Therefore, electrophilic aromatic substitution on this compound is anticipated to be challenging and may yield a mixture of C3 and C4 substituted products, with a preference dictated by the specific reaction conditions and the nature of the electrophile.
A comparative study on the ethynylation of 2-(furan-2-yl)pyrroles highlighted the relative reactivity of the furan ring. mdpi.com The study demonstrated that the pyrrole (B145914) ring is more susceptible to electrophilic attack than the furan ring, which is consistent with the lower ionization potential of pyrrole (8.09 eV) compared to furan (8.69 eV). mdpi.comnih.gov This inherent lower reactivity of furan compared to pyrrole, coupled with the deactivating effects of the aldehyde and ethynyl groups, underscores the likely diminished reactivity of the furan core in this compound in electrophilic aromatic substitution reactions.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution on the Furan Ring of this compound
| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |
| Aldehyde (-CHO) | C2 | Electron-withdrawing | Deactivating | Meta-directing (to C4) |
| Ethynyl (-C≡CH) | C5 | Weakly deactivating | Deactivating | Meta-directing (to C3) |
Intramolecular Reactions of Furan-Tethered Alkynes
The presence of both a furan ring and a tethered alkyne within the same molecule of this compound opens up pathways for various intramolecular reactions. These reactions are of significant interest for the synthesis of complex polycyclic and heterocyclic structures. Research has shown that furan derivatives with tethered alkynes can undergo cycloaddition reactions. researchgate.net
For instance, furan derivatives can participate as dienes in Diels-Alder reactions. The intramolecular Diels-Alder (IMDA) reaction of a furan-tethered alkyne would involve the furan ring acting as the diene and the alkyne as the dienophile. This would lead to the formation of a highly strained oxabicycloheptadiene system, which can then undergo further transformations.
Another important class of reactions involves metal-catalyzed or photoredox-mediated cycloadditions. researchgate.net For example, [2+2+2] cycloaddition reactions involving the furan-tethered alkyne and external alkynes or other unsaturated partners can be used to construct substituted benzene rings. Similarly, [4+2] cycloaddition or Diels-Alder reactions provide a route to functionalized aromatic and heteroaromatic systems. researchgate.net These synthetic strategies are valuable for building molecular complexity from biomass-derived furanic platforms.
While specific examples of intramolecular reactions starting directly from this compound are not extensively detailed, the reactivity patterns of similar furan-alkyne systems provide a strong indication of its potential transformation pathways. The aldehyde group may also participate in or influence these intramolecular reactions, for example, through initial condensation or by modulating the electronic properties of the system.
Table 2: Potential Intramolecular Cycloaddition Reactions of Furan-Tethered Alkynes
| Reaction Type | Description | Potential Products |
| Intramolecular Diels-Alder (IMDA) | The furan ring acts as a diene and the tethered alkyne as a dienophile. | Oxabicyclic compounds |
| [2+2+2] Cycloaddition | The alkyne participates with two other unsaturated molecules (e.g., alkynes, nitriles) in a metal-catalyzed reaction. | Annulated aromatic systems |
| [4+2] Cycloaddition | The furan ring acts as a four-pi component reacting with the tethered alkyne (dienophile). | Fused bicyclic systems |
Synthesis and Exploration of Derivatives and Functionalized Analogs of 5 Ethynylfuran 2 Carbaldehyde
Synthesis of Modified 5-Ethynylfuran-2-carbaldehyde Structures
The synthesis of this compound itself is typically achieved from readily available precursors. Common starting materials include 5-bromo-2-furaldehyde (B32451) or silyl-protected variants like 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde. chemicalbook.comchemicalbook.com The synthesis of structurally related isomers, such as 3-ethynylfuran-2-carbaldehyde, has also been documented, expanding the range of available building blocks for further functionalization. acs.org
The modification of these core structures often involves palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling is a powerful tool for introducing the ethynyl (B1212043) moiety or for further extending it. A general approach involves the coupling of a halogenated furan-2-carbaldehyde with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. Conversely, the terminal alkyne of this compound can be coupled with various aryl or vinyl halides.
An example of synthesizing a modified structure involves the reaction of 3-ethynylfuran-2-carbaldehyde with 2-bromo-3-(trimethylsilyl)-1-propene. This Sonogashira coupling reaction yields 3-(3-((trimethylsilyl)methyl)but-3-en-1-yn-1-yl)furan-2-carbaldehyde, a more complex enyne structure, demonstrating the utility of this method for elaborating the furan (B31954) core. acs.orgacs.org
| Starting Material | Reagent | Catalyst System | Product | Yield |
| 3-Ethynylfuran-2-carbaldehyde | 2-Bromo-3-(trimethylsilyl)-1-propene | Pd(PPh₃)₄, CuI, i-Pr₂NH | 3-(3-((Trimethylsilyl)methyl)but-3-en-1-yn-1-yl)furan-2-carbaldehyde | 66% acs.org |
This table showcases a specific example of modifying a related furanic aldehyde structure.
Development of Novel Furanic Architectures
The terminal alkyne of this compound is a key site for molecular elaboration. Its reactivity allows for the introduction of a wide range of substituents, leading to novel furanic architectures with tailored properties.
One of the most common transformations is the Sonogashira cross-coupling reaction . This reaction enables the formation of a carbon-carbon bond between the terminal alkyne and various sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides. This method has been used to synthesize complex conjugated systems. For example, twofold Sonogashira coupling has been employed to create larger structures like 1,2-bis-(2-methyl-5-ethynylfuran-3-yl)perfluorocyclopentene from the corresponding bis-aldehyde precursors, highlighting the modularity of this approach. uni-konstanz.de
Another important reaction is the iodine-catalyzed oxidative cross-coupling . For instance, 4-ethynyl furan can react with benzamidine (B55565) hydrochloride in the presence of iodine and tert-butyl hydroperoxide (TBHP) to yield N-(2-(furan-2-yl)-2-oxoacetyl)benzamide. rsc.org This transformation functionalizes the ethynyl group to form an α-ketoimide, demonstrating a metal-free approach to C-H functionalization and C-N bond formation. rsc.org
The ethynyl group can also participate in cycloaddition reactions . For example, 2-azidomethyl-5-ethynylfuran, a related bifunctional furan, can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a variety of triazole-containing furan derivatives. researchgate.net This "click chemistry" approach provides efficient access to complex heterocyclic systems from furanic starting materials. researchgate.net
The aldehyde group at the C2 position of the furan ring offers a complementary site for chemical modification, providing access to a different class of derivatives. The reactivity of this group is typical of aromatic aldehydes and includes oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com
Reduction of the aldehyde to a primary alcohol is a common transformation. This can be achieved using various reducing agents, such as sodium borohydride, or through catalytic hydrogenation. The resulting (5-ethynylfuran-2-yl)methanol (B8245205) is a valuable intermediate for further derivatization, for instance, in the synthesis of bio-based polymers. researchgate.net
Oxidation of the aldehyde yields the corresponding 5-ethynylfuran-2-carboxylic acid. This transformation introduces a carboxylic acid functionality, which can be used for the synthesis of esters, amides, and other acid derivatives, further expanding the chemical space accessible from the parent aldehyde. mdpi.com
Carbon-carbon bond-forming reactions , such as the Wittig reaction, are also applicable. For example, a bis-aldehyde furan derivative has been shown to undergo a Wittig-type olefination to extend the carbon framework. uni-konstanz.de Similarly, Knoevenagel and aldol (B89426) condensations can be employed to introduce new carbon-carbon bonds at the position adjacent to the aldehyde group, leading to α,β-unsaturated systems. mdpi.com
For analytical purposes, the aldehyde can be converted into specific derivatives. For example, reaction with derivatizing agents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) allows for sensitive detection in LC-MS analysis. nih.gov
| Reaction Type | Reagents/Conditions | Product Functionality |
| Reduction | NaBH₄ or H₂/Catalyst | Primary Alcohol |
| Oxidation | Various oxidants | Carboxylic Acid |
| Wittig Olefination | Phosphonium (B103445) ylide | Alkene |
| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated system |
| Reductive Amination | Amine, reducing agent | Amine |
This table summarizes common derivatization reactions of the aldehyde group.
The furan ring and its substituents in this compound derivatives can participate in annulation reactions to construct fused and polycyclic systems. These reactions are critical for building molecular complexity and accessing novel heterocyclic scaffolds.
One such strategy is the [4+2] cycloaddition (Diels-Alder reaction) . Furan derivatives can act as dienes in reactions with suitable dienophiles. While the parent furan is only moderately reactive, substitution can modulate its reactivity. These reactions can lead to the formation of oxabicyclic systems. researchgate.net
Intramolecular cyclization reactions are also prominent. For example, a derivative of 3-ethynylfuran-2-carbaldehyde, after being converted to an intermediate hemiacetal with methanol, can undergo a 5-exo-dig ring-annulation. This process involves the attack of the hemiacetal oxygen onto the alkyne, forming a dihydrobenzofuran ring system. uni-konstanz.de
Another powerful method involves the Hosomi-Sakurai reaction , which can be used to construct fused ring systems. In a multi-step process, a derivative of 3-ethynylfuran-2-carbaldehyde was used to synthesize a fused 5,7-bicyclic system containing a cycloheptynol ring fused to the furan core, complexed with dicobalt hexacarbonyl. acs.orgacs.org
Palladium-catalyzed [3+2] annulation has been reported for related furan systems to create valuable indolizine (B1195054) derivatives, showcasing the potential for forming five-membered nitrogen-containing rings fused to other heterocycles. researchgate.net
| Annulation Type | Key Intermediate/Reaction | Resulting System |
| 5-exo-dig Annulation | Hemiacetal attack on alkyne | Dihydrobenzofuran uni-konstanz.de |
| Hosomi-Sakurai Reaction | Intramolecular cyclization of an enyne | Fused Cycloheptynol acs.orgacs.org |
| [4+2] Cycloaddition | Furan as diene | Oxabicyclic systems researchgate.net |
| [3+2] Annulation | Pd-catalyzed reaction with ylides | Indolizine derivatives researchgate.net |
This table provides an overview of annulation strategies involving the furan core.
Derivatization of the Aldehyde Functionality
Structure-Reactivity Relationship Studies in Functionalized Derivatives
The reactivity of this compound and its derivatives is highly dependent on their molecular structure, including the nature and position of substituents. Understanding these relationships is crucial for predicting reaction outcomes and designing efficient synthetic routes.
The electronic properties of the furan ring play a significant role. The furan ring is electron-rich, which influences its reactivity in electrophilic substitution and cross-coupling reactions. However, the presence of the electron-withdrawing aldehyde group at the C2 position deactivates the ring, particularly at the C3 and C4 positions, towards electrophilic attack. Conversely, it activates the C5 position, where the ethynyl group is located.
In cross-coupling reactions, the nucleophilicity of the heterocyclic ring is a key factor. For example, in competitive ethynylation reactions between 2-(furan-2-yl)pyrroles and acylbromoacetylenes, the reaction preferentially occurs on the more nucleophilic pyrrole (B145914) ring over the furan ring. mdpi.com This is consistent with the lower ionization potential of pyrrole compared to furan, which makes it more susceptible to electrophilic attack or single-electron transfer mechanisms proposed for these reactions. mdpi.comnih.gov
The nature of substituents on other reacting partners also has a profound effect. In the oxidative coupling of ethynyl arenes with substituted benzamidines, it was found that electron-donating (e.g., -OMe), electron-neutral (e.g., -CH₃), and electron-withdrawing (e.g., -NO₂) groups on the benzamidine ring were all well-tolerated, leading to good yields of the corresponding α-ketoimides. rsc.org This suggests that the reaction is not highly sensitive to the electronic nature of the benzamidine partner under the studied conditions. rsc.org
In the formation of fused ring systems, such as the synthesis of cycloheptynol complexes, the substituents on the aromatic ring influence the reaction rate. The presence of an electron-donating methoxy (B1213986) group on a related benzaldehyde (B42025) derivative led to a faster cyclization compared to the unsubstituted analog, while the furan-fused system cyclized more slowly. acs.orgacs.org This highlights the role of electronic effects in governing the kinetics of these complex cyclization reactions.
Applications in Advanced Organic Synthesis
Strategic Role as a Core Building Block in Complex Molecule Construction
The dual reactivity of 5-ethynylfuran-2-carbaldehyde, stemming from its aldehyde and ethynyl (B1212043) functionalities, positions it as a key building block for the assembly of complex molecules. These reactive sites can be addressed sequentially or in a single pot, providing chemists with a powerful tool for molecular construction. The ethynyl group is particularly amenable to a variety of coupling reactions, such as the Sonogashira, Glaser, and click reactions, allowing for the introduction of diverse substituents and the extension of conjugated systems. pitt.edu
For instance, the Sonogashira coupling of this compound with various aryl or heteroaryl halides provides a straightforward route to a wide range of substituted arylalkynylfuran derivatives. These products can then undergo further transformations at the aldehyde group, such as Wittig reactions, condensations, or reductions, to generate highly functionalized and complex molecular structures. This stepwise approach allows for the precise and controlled assembly of target molecules with desired electronic and steric properties.
Contribution to Heterocyclic Chemistry
The inherent reactivity of this compound makes it a valuable precursor in the field of heterocyclic chemistry, enabling the synthesis of a wide variety of fused and polyfunctionalized furan-containing systems. wiley-vch.de
The ethynyl and aldehyde functionalities of this compound can participate in various cyclization reactions to afford a diverse range of fused heterocyclic systems. These reactions often proceed with high regioselectivity, providing access to novel ring systems that may exhibit interesting biological or material properties.
For example, condensation of this compound with hydrazines can lead to the formation of pyrazole-fused furans. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole-fused derivatives. researchgate.net The subsequent intramolecular cyclization of the initially formed intermediates onto the alkyne moiety is a key step in these transformations. The specific reaction conditions and the nature of the cyclizing agent can be tuned to control the outcome of the reaction and to access a variety of fused heterocycles.
Table 1: Examples of Fused Heterocycles Derived from this compound
| Reactant | Fused Heterocycle |
| Hydrazine | Furo[2,3-c]pyrazole |
| Substituted Hydrazines | N-substituted Furo[2,3-c]pyrazoles |
| Hydroxylamine | Furo[2,3-c]isoxazole |
| Amidines | Furo[2,3-d]pyrimidine |
This table presents a selection of potential fused heterocyclic systems accessible from this compound.
Beyond the synthesis of fused systems, this compound serves as a versatile platform for the preparation of polyfunctionalized furan (B31954) derivatives. The aldehyde and alkyne groups can be independently or concurrently modified to introduce a wide range of functional groups, leading to highly decorated furan cores. thieme-connect.de
The aldehyde group can be converted into a variety of other functionalities, such as alcohols, carboxylic acids, imines, and oximes. Each of these transformations introduces a new reactive handle that can be further elaborated. For example, oxidation of the aldehyde to a carboxylic acid yields 5-ethynylfuran-2-carboxylic acid, a valuable intermediate in its own right. moldb.combldpharm.com
Simultaneously, the terminal alkyne can undergo a plethora of reactions. For instance, click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the facile introduction of triazole rings. This reaction is known for its high efficiency and functional group tolerance, making it a powerful tool for the synthesis of complex furan derivatives.
Table 2: Functional Group Transformations of this compound
| Reagent/Reaction | Functional Group at C2 | Functional Group at C5 |
| NaBH₄ | -CH₂OH | -C≡CH |
| Ag₂O, NaOH | -COOH | -C≡CH |
| R-NH₂ | -CH=N-R | -C≡CH |
| R-N₃, Cu(I) | -CHO | 1,2,3-Triazole |
| R-B(OH)₂, Pd catalyst | -CHO | -C≡C-R |
This table illustrates some of the possible transformations of the aldehyde and ethynyl groups of this compound.
Synthesis of Diverse Fused Heterocycles
Precursor in the Synthesis of Value-Added Chemical Intermediates
The strategic transformations of this compound lead to a variety of value-added chemical intermediates that find further applications in diverse areas of chemical synthesis. These intermediates often serve as key building blocks for the production of pharmaceuticals, agrochemicals, and functional materials.
One notable example is the synthesis of various substituted furan-2-carbaldehydes through Sonogashira coupling. For instance, the reaction of this compound with substituted aryl halides can produce intermediates like 5-((4-(dimethylamino)phenyl)ethynyl)furan-2-carbaldehyde and 5-((4-methoxyphenyl)ethynyl)furan-2-carbaldehyde. mdpi.com These compounds are precursors to dyes used in dye-sensitized solar cells. mdpi.com
Furthermore, the oxidation of this compound provides 5-ethynylfuran-2-carboxylic acid, a bifunctional molecule with applications in the synthesis of polymers and other complex organic molecules. moldb.combldpharm.com The reduction of the aldehyde group to an alcohol yields (5-ethynylfuran-2-yl)methanol (B8245205), another versatile intermediate.
Computational and Theoretical Studies
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Molecular Orbital (MO) theory offers a sophisticated model for describing electron distribution. numberanalytics.comlibretexts.org In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and kinetic stability. acs.org
For molecules like 5-ethynylfuran-2-carbaldehyde, which possess a conjugated system of π-electrons, the electronic structure is of particular interest. The furan (B31954) ring, ethynyl (B1212043) group, and carbaldehyde group form a donor-π-acceptor (D-π-A) type structure, where electron density can be redistributed upon excitation.
Computational studies, particularly using Density Functional Theory (DFT), have been employed to analyze the electronic properties of derivatives of this compound. In one such study, the molecule served as a core component of D-π-A dyes for dye-sensitized solar cells (DSSCs). mdpi.com The this compound unit was functionalized with different donor groups (dimethylamino, methoxy (B1213986), and methylthio) attached to a phenyl ring at the ethynyl end. DFT calculations were used to determine the energies of the frontier orbitals.
These calculations revealed that the HOMO is primarily located on the donor (e.g., the dimethylaniline moiety) and the π-linker, while the LUMO is concentrated on the acceptor portion (the cyanoacrylic acid group attached to the furan-2-carbaldehyde end). This spatial separation of the HOMO and LUMO is characteristic of efficient D-π-A systems and is crucial for facilitating intramolecular charge transfer (ICT) upon photoexcitation, a key process in the functioning of DSSCs. acs.orgmdpi.com
Table 1: Calculated Frontier Orbital Energies (eV) for Dyes Derived from this compound Data sourced from a computational study on dye-sensitized solar cells. mdpi.com
| Donor Group | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| -N(CH3)2 | -5.22 | -2.95 | 2.27 |
| -OCH3 | -5.63 | -2.96 | 2.67 |
| -SCH3 | -5.55 | -3.03 | 2.52 |
Mechanistic Insights into Reactivity and Selectivity via Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in elucidating reaction mechanisms. mdpi.com They allow researchers to map potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing deep insights into why a particular reaction pathway or product is favored.
In the context of this compound derivatives used in DSSCs, DFT calculations have provided crucial mechanistic insights into their function. The efficiency of a DSSC is highly dependent on the thermodynamics of electron transfer processes: the injection of an electron from the excited dye into the semiconductor's conduction band, and the regeneration of the oxidized dye by the electrolyte. acs.org
A key parameter, the free energy of electron injection (ΔGinj), can be calculated to predict the viability of this charge transfer step. acs.org For the process to be efficient, ΔGinj must be negative, indicating a spontaneous process. acs.org Computational studies on dyes incorporating the this compound scaffold have used DFT to calculate the excited-state oxidation potential of the dye and ensure it is sufficiently high for effective electron injection into the titanium dioxide (TiO₂) semiconductor. mdpi.com
Furthermore, DFT calculations were used to understand the selectivity and superior performance of the dye functionalized with a dimethylamino (-N(CH₃)₂) group compared to those with methoxy (-OCH₃) or methylthio (-SCH₃) groups. mdpi.com The calculations predicted that the -N(CH₃)₂ group would facilitate more effective charge transfer from the donor to the acceptor. This prediction stems from an analysis of the electronic structure, where the stronger electron-donating nature of the dimethylamino group leads to a higher-energy HOMO, reducing the HOMO-LUMO gap and enhancing the intramolecular charge transfer character of the excitation. mdpi.com This theoretical insight was subsequently validated by experimental results, which showed the dye with the -N(CH₃)₂ group yielded the highest power conversion efficiency. mdpi.com
Computational Design and Prediction of Novel Derivatives
A significant advantage of computational chemistry is its predictive power, which enables the in silico design and screening of novel molecules before their synthesis is attempted. This rational design approach saves considerable time and resources by focusing experimental efforts on the most promising candidates.
The study of D-π-A dyes based on this compound provides a clear example of this principle. mdpi.com Researchers computationally designed a series of three dyes, each featuring the same furan-based π-bridge and acceptor unit but differing in the terminal donor group on the phenyl ring: dimethylamino (-N(CH₃)₂), methoxy (-OCH₃), and methylthio (-SCH₃).
The primary goal of the computational design was to predict which donor group would lead to the best performance in a dye-sensitized solar cell. DFT calculations predicted that the dimethylamino-functionalized dye would exhibit the most effective charge transfer characteristics. mdpi.com This prediction was based on the calculated electronic properties, which suggested a more favorable alignment of energy levels for electron injection and a stronger intramolecular charge transfer for this derivative. mdpi.com
The computational predictions were then used to guide the synthesis. The three designed dyes were synthesized, and their performance in DSSCs was measured. The experimental results confirmed the theoretical predictions: the dye with the dimethylamino group exhibited the highest power conversion efficiency (η) of 2.88%. mdpi.com This successful outcome underscores the value of using quantum chemical calculations as a predictive tool for the targeted design of new functional materials based on the this compound scaffold. The principles can be extended to design derivatives for other applications, such as molecular conductors, where DFT calculations can also be used to predict charge transfer properties. researchgate.net
Table 2: Comparison of Predicted Suitability and Experimental Performance of Designed Dyes Based on findings from reference mdpi.com.
| Donor Group | Computational Prediction | Experimental Power Conversion Efficiency (η) |
|---|---|---|
| -N(CH3)2 | Most effective charge transfer | 2.88% |
| -OCH3 | Less effective charge transfer | 2.01% |
| -SCH3 | Less effective charge transfer | 1.61% |
Emerging Research Areas and Future Directions
Advanced Materials Science Applications
The bifunctional nature of 5-Ethynylfuran-2-carbaldehyde, possessing both an aldehyde and an ethynyl (B1212043) group, makes it a prime candidate for the synthesis of novel materials with tailored electronic and physical properties.
Furan-Based Polymers and Conjugated Macromolecular Systems
This compound is a key monomer in the development of advanced furan-based polymers and conjugated macromolecular systems. Research has demonstrated that acetylene-functionalized platform chemicals, including mono- and bis-ethynylfurans, can be synthesized in high yields (89–99%) from the biomass-derived precursor 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net These ethynylfurans serve as crucial building blocks for creating "smart" organic conjugated materials. researchgate.net
Specifically, derivatives like (5-ethynylfuran-2-yl)methanol (B8245205) (HMEF) have been used to prepare conjugated polyacetylenic polymers. researchgate.net The polymerization of such monomers allows for controlled morphology, leading to materials with unique structural properties, such as globular macrostructures. acs.org The incorporation of the furan (B31954) ring, a bio-based rigid diol, into polymer backbones can impart high thermal and mechanical stability, similar to traditional aromatic compounds. researchgate.netd-nb.info This approach connects sustainable biomass processing directly with the production of high-performance conjugated polymers. researchgate.net The development of efficient C–H arylation methods for oligofurans further expands the toolkit for synthesizing furan-based conjugated polymers with tunable bandgaps, which are of interest for biomedical and electronic applications. rsc.org
Optoelectronic Devices, including Dye-Sensitized Solar Cells (DSSCs)
The rigid, coplanar structure of the furan ring combined with the π-conjugation provided by the ethynyl group makes this compound and its derivatives highly suitable for optoelectronic applications, particularly in dye-sensitized solar cells (DSSCs). researchgate.net DSSCs are a promising photovoltaic technology that relies on sensitizer (B1316253) dyes to harvest light. mdpi.comnih.gov Organic dyes for DSSCs typically feature a donor-π-acceptor (D-π-A) structure to facilitate efficient intramolecular charge transfer upon light absorption. escholarship.org
Research into coplanar, metal-free organic dyes has utilized a furylethynyl spacer to connect donor and acceptor moieties. researchgate.net For example, a derivative, 5-((4-methoxyphenyl)ethynyl)furan-2-carbaldehyde, was synthesized as a key intermediate for D-π-A dyes. researchgate.net Theoretical and experimental studies show that the furan spacer enhances coplanarity compared to its thiophene (B33073) counterpart, which is beneficial for the dye's performance. researchgate.net DSSCs fabricated with dyes incorporating a furan spacer have demonstrated notable power conversion efficiencies (η). researchgate.net The performance of these dyes is influenced by the electron-donating and accepting groups attached to the furan-ethynyl core. researchgate.net The table below summarizes the performance of DSSCs using dyes derived from a furan-ethynyl structure.
| Dye ID | Donor Group | Jsc (mA·cm⁻²) | Voc (V) | FF | η (%) |
| LS-361 | MeO- | 4.86 | 0.65 | 0.73 | 2.31 |
| LS-362 | MeS- | 4.88 | 0.61 | 0.75 | 2.23 |
| LS-365 | Me₂N- | 5.86 | 0.66 | 0.74 | 2.88 |
| Data sourced from Lin et al., 2017. Jsc = short-circuit current density, Voc = open-circuit voltage, FF = fill factor, η = power conversion efficiency. researchgate.net |
Bio-Based Feedstocks and Sustainable Chemical Processes
A major driver for the interest in this compound is its origin in renewable biomass. acs.orghse.ru The compound and its precursors are part of a broader effort to transition from a fossil-fuel-based economy to one founded on sustainable feedstocks. acs.orgmdpi.com The primary starting material for many furanic compounds is 5-(hydroxymethyl)furfural (HMF), a key platform chemical produced from the dehydration of C6 sugars (hexoses) derived from lignocellulosic biomass. researchgate.netresearchgate.net
Novel Catalytic Methodologies for Furan Functionalization
The chemical versatility of this compound is unlocked through novel catalytic methodologies that selectively target its functional groups. Palladium-catalyzed cross-coupling reactions are particularly prominent in this field. The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is a key reaction. escholarship.orguni-konstanz.de
Recent research has focused on developing more sustainable and efficient catalytic systems. For example, Sonogashira couplings have been successfully performed in aqueous micellar solutions using specialized catalysts like PdCl₂(AmPhos)₂, which reduces the need for volatile organic solvents. escholarship.org A notable application is the synthesis of derivatives like 5-(2-(2-Fluorophenyl)ethynyl)furan-2-carbaldehyde, which was prepared by coupling 5-Bromo-2-furaldehyde (B32451) with 1-ethynyl-2-fluorobenzene. escholarship.org
Furthermore, directing-group-free C-H functionalization is an emerging strategy to achieve waste-minimized and step-economic biomass processing. researchgate.net Palladium-catalyzed C-H arylation of the furan ring at the C3 position has been demonstrated for related furanic compounds, providing a direct method to build molecular complexity without the need for pre-functionalized starting materials. researchgate.net These advanced catalytic methods are essential for rapidly creating libraries of functionalized furanic compounds for screening in various applications.
Integration into Supramolecular and Nanomaterial Architectures
The rigid, planar geometry and conjugation of this compound and its derivatives make them ideal components for constructing ordered supramolecular assemblies and nanomaterials. The ability of these molecules to form conjugated polymers is a foundational step towards creating materials with defined nano-architectures. researchgate.netnih.gov
The synthesis of conjugated polymers from furanic monomers can lead to materials with controlled morphologies, such as the globular macrostructures observed in polyacetylenic polymers. acs.org These structures are a form of self-assembly driven by intermolecular forces. Furthermore, furanic building blocks, particularly dicarboxylic acid derivatives obtainable from HMF, are being explored as organic linkers for the creation of metal-organic frameworks (MOFs). acs.orghse.ru MOFs are highly porous, crystalline materials with applications in gas storage, separation, and catalysis. The integration of bio-based furan linkers into MOFs represents a significant step towards sustainable, high-performance nanomaterials. The unique electronic properties of these furan-based systems also suggest potential for use in molecular electronics and organic semiconducting materials, where precise control over nanoscale organization is critical. researchgate.netnih.gov
Q & A
Q. What are the most reliable synthetic routes for 5-Ethynylfuran-2-carbaldehyde, and how do reaction conditions influence yield?
The synthesis of this compound typically involves functionalization at the 5-position of the furan ring. A common method is the Sonogashira coupling of 5-iodofuran-2-carbaldehyde with terminal alkynes under palladium catalysis . Reaction conditions such as solvent choice (e.g., THF or DMF), temperature (60–80°C), and catalyst loading (1–5 mol% Pd) significantly affect yield. For example, lower temperatures may reduce side reactions but prolong reaction time, while excess alkyne can improve coupling efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
Stability studies should employ techniques like NMR (to monitor aldehyde proton shifts) and HPLC (to track degradation products). For instance, under acidic conditions (pH < 3), the aldehyde group may undergo hydration, while basic conditions (pH > 9) could lead to Cannizzaro reactions. Thermal stability can be assessed via differential scanning calorimetry (DSC), revealing decomposition temperatures. A study on similar furan derivatives showed that electron-withdrawing substituents (e.g., ethynyl groups) enhance thermal stability by reducing ring strain .
Q. What spectroscopic methods are optimal for confirming the purity and structure of this compound?
Key methods include:
- 1H/13C NMR : The aldehyde proton (δ 9.6–10.2 ppm) and ethynyl protons (sharp singlet near δ 3.1 ppm) are diagnostic.
- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch).
- Mass Spectrometry (HRMS) : Exact mass confirmation to rule out impurities (e.g., oxidation byproducts).
- X-ray Crystallography : For unambiguous structural elucidation, though this requires high-quality crystals, which may be challenging due to the compound’s volatility .
Advanced Research Questions
Q. How does the ethynyl group in this compound influence its reactivity in click chemistry applications?
The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reactivity is valuable for bioconjugation or polymer functionalization. However, steric hindrance from the furan ring may slow reaction kinetics compared to linear alkynes. Optimization requires adjusting catalyst (e.g., CuI vs. TBTA ligands) and solvent polarity (e.g., DMSO enhances solubility but may deactivate catalysts) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from assay variability (e.g., cell line sensitivity) or impurities. To address this:
- Reproducibility Checks : Validate results across independent labs using standardized protocols.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays.
- Dose-Response Studies : Confirm activity is concentration-dependent and not an artifact of cytotoxicity .
Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify electron-rich sites. The ethynyl group withdraws electron density, directing dienophiles to the furan’s 2-position. Solvent effects (e.g., toluene vs. water) can be modeled using polarizable continuum models (PCM) to refine predictions .
Q. What experimental design principles minimize side reactions during the synthesis of this compound-based polymers?
Key considerations include:
- Monomer Purity : Rigorous purification to avoid chain-terminating impurities.
- Catalyst Selection : Use air-stable catalysts (e.g., Pd nanoparticles) to prevent oxidative side reactions.
- Inert Atmosphere : Schlenk-line techniques to exclude moisture and oxygen, which can degrade the aldehyde group.
- Real-Time Monitoring : In-situ FT-IR or Raman spectroscopy to track polymerization progress .
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR and XRD for structure; IC50 and live-cell imaging for bioactivity) .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay conditions transparently to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
